(R)-3-Amino-5-hexynoic acid hydrochloride

Catalog No.
S903749
CAS No.
332064-87-6
M.F
C6H10ClNO2
M. Wt
163.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Amino-5-hexynoic acid hydrochloride

CAS Number

332064-87-6

Product Name

(R)-3-Amino-5-hexynoic acid hydrochloride

IUPAC Name

(3R)-3-aminohex-5-ynoic acid;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

FVKOZZHCHSRKJA-NUBCRITNSA-N

SMILES

C#CCC(CC(=O)O)N.Cl

Canonical SMILES

C#CCC(CC(=O)O)N.Cl

Isomeric SMILES

C#CC[C@H](CC(=O)O)N.Cl

(R)-3-Amino-5-hexynoic acid hydrochloride is a chiral amino acid derivative characterized by the presence of a terminal alkyne functional group. Its molecular formula is C₆H₁₂ClNO₂, and it possesses a molecular weight of approximately 163.62 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and organic solvents. This compound is notable for its potential applications in peptide synthesis and as a building block in medicinal chemistry due to its unique structural features, including the alkyne group that can participate in various

The reactivity of (R)-3-Amino-5-hexynoic acid hydrochloride is primarily attributed to its alkyne functionality. Some key reactions include:

  • Alkyne Coupling Reactions: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of 1,2,3-triazoles, which are important in drug development and bioconjugation .
  • Amidation: The amino group can react with carboxylic acids to form amides, enabling the synthesis of peptide bonds.
  • Reduction Reactions: The alkyne can be reduced to an alkene or alkane under specific conditions, altering its reactivity profile for further synthetic applications.

Research indicates that (R)-3-Amino-5-hexynoic acid hydrochloride exhibits biological activities that may be relevant in pharmacology. Its structural characteristics suggest potential applications in:

  • Neuropharmacology: Similar compounds have been studied for their effects on neurotransmitter systems, potentially influencing synaptic transmission.
  • Antimicrobial Activity: Some derivatives of amino acids with alkyne groups have shown antimicrobial properties, making them candidates for further investigation in drug development .

Several methods have been developed for synthesizing (R)-3-Amino-5-hexynoic acid hydrochloride:

  • Enzymatic Resolution: This method utilizes specific enzymes to resolve racemic mixtures into enantiomers, providing high selectivity for the (R)-enantiomer.
  • Chemical Synthesis: The compound can be synthesized through multi-step organic reactions involving starting materials such as 5-hexynoic acid and appropriate amine reagents. Protecting groups are often employed to facilitate selective reactions .

(R)-3-Amino-5-hexynoic acid hydrochloride has several notable applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, particularly those requiring unique functionalities due to the alkyne group.
  • Bioconjugation: The compound's reactivity allows it to be used in bioconjugation strategies, linking biomolecules for therapeutic or diagnostic purposes.
  • Fluorescent Probes: Its derivatives may be utilized in developing fluorescent probes for imaging applications in biological research .

Interaction studies involving (R)-3-Amino-5-hexynoic acid hydrochloride focus on its binding affinities and reactivity with various biological targets. Investigations into its interactions with enzymes and receptors are critical for understanding its pharmacological potential. For example:

  • Binding Studies: Evaluating how this compound interacts with neurotransmitter receptors could provide insights into its role in neuropharmacology.
  • Reactivity with Biomolecules: Studies examining how the alkyne group reacts with biological molecules can reveal potential pathways for therapeutic intervention .

Several compounds share structural similarities with (R)-3-Amino-5-hexynoic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-3-Amino-5-hexynoic acidChiral amino acidOpposite enantiomer; different properties
3-Aminopropynoic acidShorter carbon chainLacks the hexynyl group; less sterically hindered
4-Aminobutyric acidAliphatic structureNo alkyne functionality; simpler structure
PropargylamineTerminal alkyneLacks the amino acid backbone; more reactive

(R)-3-Amino-5-hexynoic acid hydrochloride stands out due to its combination of an amino group and a terminal alkyne, allowing it to participate in unique

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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